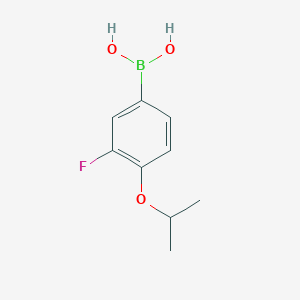

3-Fluoro-4-isopropoxyphenylboronic acid

概要

説明

3-Fluoro-4-isopropoxyphenylboronic acid is a chemical compound used in various chemical reactions . It is used to synthesize potent cytotoxic analogues of the marine alkaloid Lamellarin D and also used to synthesize cyclooxygenase-2 (COX-2) inhibitors .

Synthesis Analysis

The synthesis of this compound can be achieved through Suzuki–Miyaura coupling . This is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. The success of this method originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Molecular Structure Analysis

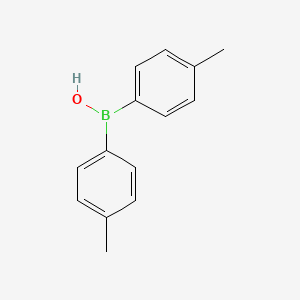

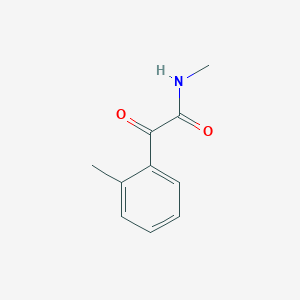

The molecular structure of this compound can be analyzed using various spectroscopic techniques . The compound has a molecular formula of C9H12BFO3 and a molecular weight of 198.00 .

Chemical Reactions Analysis

This compound is a reactant involved in various chemical reactions. It is used in the microwave-mediated click-chemistry synthesis of glyco-porphyrin derivatives with in vitro photo-cytotoxicity for application in photodynamic therapy . It is also used in palladium-catalyzed oxidative cross-coupling reactions and ruthenium-catalyzed hydrogenation reactions .

Physical and Chemical Properties Analysis

This compound is a solid with a melting point of 112-117 °C . It has a density of 1.2±0.1 g/cm3, a boiling point of 339.5±52.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C . The compound also has an enthalpy of vaporization of 61.5±3.0 kJ/mol and a flash point of 159.1±30.7 °C .

科学的研究の応用

Antifungal Activity

3-Fluoro-4-isopropoxyphenylboronic acid shows potential in antifungal applications. A study found that similar fluoro-formylphenylboronic acids were active against various fungal strains like Aspergillus, Fusarium, Penicillium, and Candida. The presence of the fluorine substituent significantly influenced the antifungal activity of these compounds (Borys et al., 2019).

Glucose Sensing

Fluoro-containing phenylboronic acids are being explored for glucose sensing. A 2021 study synthesized a new monomer, 3,4-ethylenedioxythiophene bearing a fluoro-containing phenylboronic acid (EDOT-FPBA), for enzyme-free glucose sensing at physiological conditions, indicating potential applications in diabetes management and monitoring (Bao et al., 2021).

Adsorption Mechanism Studies

The adsorption mechanisms of phenylboronic acids, including fluoro analogues, have been investigated using various spectroscopic methods. The type and position of the substituent, like fluorine, strongly influence the geometry of these compounds on nanoparticle surfaces, which is critical for applications in nanotechnology and material sciences (Piergies et al., 2013).

Fluorine Substituents in Boronic Acids

Research on the influence of fluorine substituents on the properties of phenylboronic compounds, including stability, structures, and spectroscopic properties, has significant implications. These insights are vital for applications in organic synthesis, analytical chemistry, and medicinal chemistry, as fluorine atoms can alter the properties of boronic acids (Gozdalik et al., 2017).

Oncology Applications

Phenylboronic acid derivatives, including fluorine-substituted compounds, have been evaluated for their antiproliferative potential in cancer research. They have shown promising results as inducers of apoptosis in cancer cells, suggesting their potential as novel anticancer agents (Psurski et al., 2018).

作用機序

Safety and Hazards

3-Fluoro-4-isopropoxyphenylboronic acid is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust, gas or vapours and avoid contacting with skin and eye . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is advised .

将来の方向性

The future directions of 3-Fluoro-4-isopropoxyphenylboronic acid involve its use in the synthesis of azaxanthene based selective glucocorticoid receptor modulators and in Suzuki and Stille coupling for the synthesis of oral venous antithrombotic drugs . These applications suggest that this compound has potential uses in the development of new pharmaceuticals .

生化学分析

Biochemical Properties

3-Fluoro-4-isopropoxyphenylboronic acid plays a significant role in biochemical reactions, particularly in the context of organic synthesis. This compound is known to interact with enzymes and proteins involved in the Suzuki-Miyaura coupling reaction. The reaction mechanism involves the formation of a palladium complex, which facilitates the transfer of the boronic acid group to an organic halide, resulting in the formation of a new carbon-carbon bond. This interaction is crucial for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are not extensively documented. Its role in organic synthesis suggests that it may influence cell function indirectly by facilitating the synthesis of biologically active compounds. These compounds can, in turn, affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the synthesized molecules may act as inhibitors or activators of specific enzymes, thereby modulating cellular processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its participation in the Suzuki-Miyaura coupling reaction. The mechanism involves the formation of a palladium-boronic acid complex, which undergoes transmetalation with an organic halide. This process results in the formation of a new carbon-carbon bond, which is a key step in the synthesis of complex organic molecules. The binding interactions with palladium and the subsequent transmetalation are critical for the compound’s activity in organic synthesis .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are important considerations for its use in biochemical research. This compound is generally stable under standard laboratory conditions, but it may degrade over time when exposed to moisture or extreme temperatures. Long-term studies on its effects on cellular function are limited, but its role in the synthesis of biologically active molecules suggests that it may have indirect long-term effects on cellular processes .

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. Its role in organic synthesis suggests that it may interact with various enzymes and cofactors involved in metabolic processes. The compound’s ability to participate in the Suzuki-Miyaura coupling reaction indicates that it may influence metabolic flux and metabolite levels by facilitating the synthesis of key intermediates in metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not extensively studied. Its interactions with transporters or binding proteins may play a role in its localization and accumulation. Understanding these interactions is crucial for optimizing its use in biochemical research and organic synthesis .

Subcellular Localization

The subcellular localization of this compound is not well-documented. Its activity in organic synthesis suggests that it may be localized to specific compartments or organelles where it can interact with target molecules. Post-translational modifications or targeting signals may direct the compound to these specific locations, thereby influencing its activity and function .

特性

IUPAC Name |

(3-fluoro-4-propan-2-yloxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BFO3/c1-6(2)14-9-4-3-7(10(12)13)5-8(9)11/h3-6,12-13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZQQJUVWZYJYPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OC(C)C)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40584278 | |

| Record name | {3-Fluoro-4-[(propan-2-yl)oxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480438-54-8 | |

| Record name | {3-Fluoro-4-[(propan-2-yl)oxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidine](/img/structure/B1355158.png)

![Pyrazolo[1,5-a]pyridin-4-ol](/img/structure/B1355169.png)